DNA gyrase inhibitor 844-TFM

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

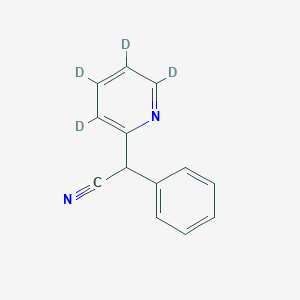

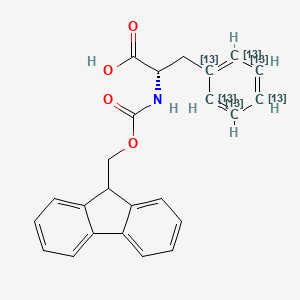

844-TFM is a novel bacterial topoisomerase inhibitor, specifically targeting DNA gyrase. It exhibits bactericidal properties against Mycobacterium abscessus, a nontuberculous mycobacterium known for its multidrug resistance .

Preparation Methods

844-TFM is synthesized by substituting the chlorine in position 4 of the phenyl moiety of the parent compound 844 with a trifluoromethyl group. This modification enhances its potency by approximately eight-fold . The synthetic route involves standard organic synthesis techniques, including substitution reactions under controlled conditions .

Chemical Reactions Analysis

844-TFM primarily undergoes substitution reactions during its synthesis. The trifluoromethyl group is introduced to the phenyl ring, replacing the chlorine atom. This reaction is typically carried out under mild conditions to ensure the integrity of the compound . The major product formed is the 844-TFM compound itself, which retains the bactericidal properties of its parent compound .

Scientific Research Applications

844-TFM has significant applications in scientific research, particularly in the fields of microbiology and medicinal chemistry. It is used as a potent inhibitor of DNA gyrase, making it a valuable tool in studying bacterial DNA replication and transcription . Its bactericidal properties against Mycobacterium abscessus make it a promising candidate for developing new treatments for infections caused by this pathogen .

Mechanism of Action

844-TFM exerts its effects by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication. It binds to the DNA gyrase complex, preventing the supercoiling of DNA, which is crucial for replication and transcription . This inhibition leads to DNA damage and ultimately bacterial cell death . The molecular targets of 844-TFM are the gyrA and gyrB subunits of DNA gyrase .

Comparison with Similar Compounds

844-TFM is compared with its parent compound 844 and other DNA gyrase inhibitors like fluoroquinolones and benzimidazoles. Unlike fluoroquinolones, 844-TFM shows limited cross-resistance, making it a unique and valuable addition to the arsenal of DNA gyrase inhibitors . Similar compounds include fluoroquinolones, which also target DNA gyrase but have different resistance profiles and mechanisms of action .

Properties

Molecular Formula |

C24H25F3N4O2 |

|---|---|

Molecular Weight |

458.5 g/mol |

IUPAC Name |

N-(6-methoxy-1,5-naphthyridin-4-yl)-1-[2-[4-(trifluoromethyl)phenyl]ethyl]piperidine-4-carboxamide |

InChI |

InChI=1S/C24H25F3N4O2/c1-33-21-7-6-19-22(30-21)20(8-12-28-19)29-23(32)17-10-14-31(15-11-17)13-9-16-2-4-18(5-3-16)24(25,26)27/h2-8,12,17H,9-11,13-15H2,1H3,(H,28,29,32) |

InChI Key |

FGRSEAPAGQKQBO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC2=C(C=CN=C2C=C1)NC(=O)C3CCN(CC3)CCC4=CC=C(C=C4)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

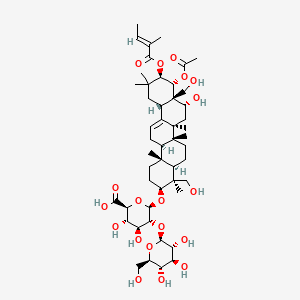

![(2S)-N-[(2S,3S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-azido-1-oxobutan-2-yl]-2-[(2-aminooxyacetyl)-methylamino]-3-methylbutanamide](/img/structure/B12409042.png)

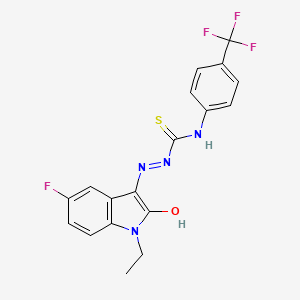

![ethyl 5-[(4-sulfamoylbenzoyl)amino]-1,3,4-thiadiazole-2-carboxylate](/img/structure/B12409065.png)

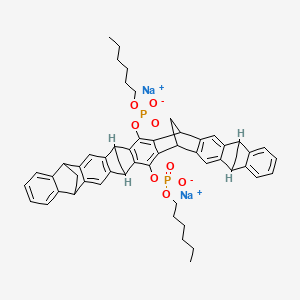

![[(3R)-1-(4-pentan-3-ylsulfonylphenyl)sulfonylpiperidin-3-yl]-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperazin-1-yl]methanone](/img/structure/B12409083.png)

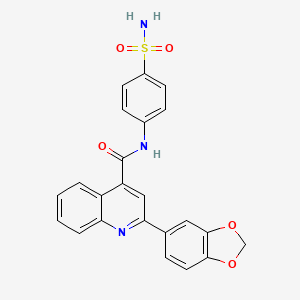

![9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12409088.png)

![6-amino-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one](/img/structure/B12409109.png)